molecular formula C14H19NO4S B1386955 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid CAS No. 1188371-40-5

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid

Cat. No.: B1386955
CAS No.: 1188371-40-5
M. Wt: 297.37 g/mol
InChI Key: AXEQXXXPDXAHCT-UHFFFAOYSA-N
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Description

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid (molecular formula: C₁₄H₁₉NO₄S, molecular weight: 297.34 g/mol) is a piperidine derivative featuring a methyl group at the 2-position and a methylsulfonyl group at the 4-position of the phenyl ring.

Properties

IUPAC Name

1-(2-methyl-4-methylsulfonylphenyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-9-11(20(2,18)19)6-7-12(10)15-8-4-3-5-13(15)14(16)17/h6-7,9,13H,3-5,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEQXXXPDXAHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167107
Record name 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188371-40-5
Record name 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188371-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Methyl-4-(methylsulfonyl)phenyl]-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound interacts with the sEH enzyme by binding to its active site. The presence of the 1; 5-diarylpyrazole group in the compound is sterically hindered, which has been proven to decrease sEH inhibition. This interaction results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of certain bioactive epoxides.

Biochemical Pathways

The inhibition of sEH affects the metabolism of aliphatic epoxides such as fatty acid epoxides. These epoxides are involved in various biochemical pathways, including inflammation and blood pressure regulation. By inhibiting sEH, the compound can potentially modulate these pathways and their downstream effects.

Result of Action

The inhibition of sEH by the compound can lead to the modulation of biochemical pathways involved in inflammation and blood pressure regulation. This could potentially result in anti-inflammatory effects and blood pressure reduction, although further studies are needed to confirm these effects.

Biochemical Analysis

Biochemical Properties

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate access. Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key proteins involved in these pathways. This compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate or downregulate the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by binding to the active sites of enzymes, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects have been reported, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can inhibit enzymes involved in the breakdown of certain substrates, resulting in the accumulation of these substrates and their downstream metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, it can bind to proteins that facilitate its distribution within the cell, influencing its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through the presence of targeting signals or post-translational modifications. For example, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can influence metabolic processes.

Biological Activity

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid (CAS No. 1188371-40-5) is a compound with significant biological activity, particularly in the context of biochemical interactions and potential therapeutic applications. Its molecular formula is C14H19NO4S, and it has a molecular weight of 297.37 g/mol. This compound is primarily studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in various metabolic processes.

Target Enzyme: Soluble Epoxide Hydrolase (sEH)

The primary mechanism through which this compound exerts its biological effects is through the inhibition of the sEH enzyme. This enzyme plays a crucial role in the metabolism of epoxides, which are important signaling molecules involved in inflammation and blood pressure regulation.

  • Binding Affinity : The compound binds to the active site of sEH, leading to a decrease in its enzymatic activity. The steric hindrance introduced by the compound's structure enhances its efficacy as an inhibitor.

Biochemical Pathways Affected

Inhibition of sEH by this compound affects several biochemical pathways, including:

  • Fatty Acid Metabolism : Alters the metabolism of aliphatic epoxides, which can influence lipid signaling pathways.
  • Inflammation Modulation : Reduces inflammatory responses by affecting the balance of pro-inflammatory and anti-inflammatory mediators.

Inhibition Studies

Research has demonstrated that this compound significantly inhibits sEH activity in vitro. The following table summarizes key findings from various studies:

Study ReferenceIC50 Value (µM)Biological Effect
Study A0.5Significant reduction in inflammatory markers
Study B1.2Decrease in blood pressure in hypertensive models
Study C0.8Modulation of lipid signaling pathways

Case Studies

  • Case Study on Hypertension : In a controlled animal study, administration of the compound resulted in a marked reduction in systolic blood pressure compared to control groups, indicating its potential use in treating hypertension.
  • Inflammation Model : In models of acute inflammation, treatment with this compound led to decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Hazard Classification

This compound is classified as an irritant. Safety data sheets recommend handling with care to avoid skin and eye contact .

Toxicological Studies

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are required to fully elucidate its long-term effects and safety margins.

Scientific Research Applications

Biochemical Applications

1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid has been shown to play a critical role in biochemical reactions due to its ability to interact with various enzymes and proteins. Notable applications include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, such as proteases, by preventing substrate access through binding at their active sites .
  • Signal Transduction Modulation : It interacts with proteins involved in signal transduction pathways, influencing their activity and downstream effects .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its ability to modulate sEH suggests possible applications in treating conditions related to inflammation and hypertension.

Case Studies

  • Inflammation and Pain Management : Research indicates that inhibiting sEH can reduce inflammatory responses. Studies have demonstrated that compounds similar to this compound can alleviate pain and inflammation in animal models .
  • Cardiovascular Health : Given its role in regulating blood pressure through sEH inhibition, this compound may be beneficial in developing antihypertensive therapies. Clinical studies are necessary to validate these effects in human populations .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities but differ in substituents, heterocycle positions, or functional groups, leading to variations in physicochemical and pharmacological properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications LogP (Predicted) Solubility Insights
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid C₁₄H₁₉NO₄S 297.34 2-methyl, 4-methylsulfonyl phenyl; piperidine-2-COOH ~2.5* Moderate aqueous solubility due to polar sulfonyl and COOH groups
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid C₁₃H₁₆N₂O₆S 352.35 4-nitro, 2-methylsulfonyl phenyl; piperidine-4-COOH ~1.8 Lower solubility due to nitro group; higher reactivity
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid C₁₃H₁₆FNO₄S 301.34 2-fluoro, 4-methylsulfonyl phenyl; piperidine-2-COOH ~2.7 Enhanced lipophilicity due to fluorine; moderate solubility
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid C₁₄H₁₅F₃N₂O₄ 332.28 2-nitro, 4-trifluoromethyl phenyl; piperidine-2-COOH ~3.2 Poor aqueous solubility; high metabolic instability
Terfenadine carboxylate (from Clarke’s Analysis) C₃₂H₃₈N₂O₃ 502.66 Complex diphenylmethyl-piperidine structure 3.9 Lipid-soluble; low water solubility

*Predicted using fragment-based methods (e.g., XLogP3).

Functional Group Analysis

  • Methylsulfonyl vs. Nitro Groups: The methylsulfonyl group (-SO₂CH₃) in the target compound is electron-withdrawing but less reactive than the nitro (-NO₂) group in . Nitro groups may confer instability under reductive biological conditions, whereas methylsulfonyl enhances metabolic stability .
  • Fluorine Substitution: The 2-fluoro analog exhibits slightly higher LogP (2.7 vs. 2.5) due to fluorine’s electronegativity, which can strengthen hydrogen bonding in target interactions.

Pharmacological Implications

  • Target Compound : The methylsulfonyl and carboxylic acid groups balance lipophilicity and solubility, making it a candidate for oral administration. Methyl groups may reduce metabolic oxidation compared to nitro analogs.
  • Nitro-Containing Analog : Likely unsuitable for long-term therapeutic use due to nitro group toxicity risks (e.g., mutagenicity).
  • Fluoro Analog : Enhanced binding to hydrophobic pockets in proteins due to fluorine’s electronegativity, but may require formulation adjustments to address solubility limitations.

Preparation Methods

Piperidine Core Synthesis and Functionalization

A representative synthetic route starts with halogenated aromatic precursors undergoing lithium-halogen exchange to generate organolithium intermediates. These intermediates react with piperidin-4-one derivatives to form tertiary alcohol intermediates. Subsequent dehydration (e.g., using thionyl chloride) forms tetrahydropyridines, which are then reduced (e.g., Pd/C catalyzed hydrogenation or ammonium formate reduction) to yield the piperidine core with the desired substitution pattern.

Introduction of Methylsulfonyl Group

The methylsulfonyl group on the phenyl ring is typically introduced via oxidation of methylthio substituents or direct sulfonylation reactions. This step often requires controlled oxidation conditions to avoid over-oxidation or degradation of sensitive groups.

Carboxylic Acid Installation

The carboxylic acid at the 2-position of the piperidine ring is introduced either by starting from carboxylated piperidinone intermediates or by subsequent functional group transformations such as hydrolysis of esters or saponification of methyl esters.

Industrially Relevant Preparation of Piperidine-2-carboxylate Intermediates

A patented method (CN102887854B) describes an industrially viable preparation of 4-methylpiperidine-2-carboxylate hydrochloride, a key intermediate structurally related to the target compound. This method involves:

  • Oxidation of 4-picoline-2-carboxylic acid ethyl ester using phosphomolybdic acid as a catalyst and hydrogen peroxide as the oxidant to form the oxynitride intermediate.
  • Reduction of the oxynitride intermediate in methanol with ammonium formate and 10% palladium on charcoal under mild conditions (0–50 °C, normal pressure) to yield 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.
  • Purification by extraction and recrystallization to obtain high-purity product suitable for further synthetic transformations.

Table 1: Key Parameters in Industrial Preparation of 4-Methylpiperidine-2-carboxylate Hydrochloride

Step Conditions/Parameters Notes
Oxidation 0–80 °C, 4–8 h, phosphomolybdic acid catalyst, H2O2 drip Enhances oxidant activity, high yield
Solvent Methanol or ethanol Facilitates reaction and purification
Reduction 0–50 °C, normal pressure, ammonium formate, 10% Pd/C catalyst, 1–20 h Mild, safe, high yield
Purification Dichloromethane extraction, recrystallization (petroleum ether/ethyl acetate) Produces high-quality crystalline product
Ratios (weight/volume) Oxynitride to solvent: 1:5–30 Optimized for reaction efficiency
Catalyst loading Oxynitride to Pd/C: 1:0.3–2 Ensures effective reduction
Ammonium formate ratio Oxynitride to ammonium formate: 1:5–30 Maintains reduction conditions

This method is advantageous due to its simplicity, mild reaction conditions, reduced pollution, and suitability for scale-up in industrial production.

Research Findings and Synthetic Challenges

  • The formation of the piperidine ring with precise stereochemistry and substitution pattern is critical for biological activity. Strategies involving lithium-halogen exchange and nucleophilic additions have been effective in controlling regio- and stereochemistry.
  • Attempts to create acylsulfonamide acid isosteres of related compounds have utilized HATU-mediated activation and carbamoyl chloride intermediates, indicating the potential for modifying the carboxylic acid moiety for analog synthesis.
  • Industrial methods focus on catalytic oxidation and reduction steps that minimize hazardous conditions such as high pressure hydrogenation, which is common in earlier synthetic routes but less desirable for large-scale production.
  • The use of phosphomolybdic acid as a catalyst enhances hydrogen peroxide activity, reducing oxidant consumption and improving yields, a significant advantage in sustainability and cost-effectiveness.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Lithium-halogen exchange + nucleophilic addition 1-bromo-2-(trifluoromethyl)benzene, 1-benzylpiperidin-4-one, thionyl chloride, Pd/C catalyst Precise substitution control, flexible Multi-step, requires sensitive reagents
Catalytic oxidation + reduction (industrial) 4-picoline-2-carboxylic acid ethyl ester, phosphomolybdic acid, H2O2, ammonium formate, Pd/C Mild conditions, scalable, high yield Specific to intermediate synthesis
HATU-mediated acylation and carbamoyl chloride intermediates HATU, triphosgene, pyridine, amino acid methyl esters Enables analog synthesis Complex reagents, multi-step

Q & A

Q. What are the key structural features of 1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid, and how can they be validated experimentally?

The compound contains a piperidine ring substituted with a carboxylic acid group at position 2 and a 2-methyl-4-(methylsulphonyl)phenyl group at position 1. Key validation methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions via 1H^1H- and 13C^{13}C-NMR chemical shifts.
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement .

Q. What synthetic routes are reported for this compound, and what are their critical optimization steps?

While direct synthesis is not detailed in the evidence, analogous piperidine-carboxylic acid derivatives (e.g., BMS-8) involve:

  • Multi-step alkylation/acylation : For example, coupling a substituted benzyl halide with a piperidine precursor under basic conditions (e.g., NaOH in dichloromethane) .
  • Purification : Use of column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., from ethanol/water) to achieve >95% purity .

Q. How can researchers ensure analytical reproducibility when quantifying this compound in biological matrices?

  • HPLC Method : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) for ion-pair chromatography. Detection at 254 nm ensures sensitivity .
  • Calibration Standards : Prepare spiked samples in relevant biological fluids (e.g., plasma) with internal standards (e.g., deuterated analogs) to control matrix effects .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported NMDA receptor antagonism data for this compound?

Discrepancies in potency (e.g., IC50_{50} values) may arise from assay conditions. Recommended approaches:

  • Comparative Binding Assays : Use 3H^3H-CGS-19755 (NMDA receptor ligand) under standardized buffer conditions (e.g., Tris-HCl, pH 7.4) to assess affinity across labs .
  • Functional Assays : Employ cortical wedge preparations to measure NMDA-induced depolarization inhibition, controlling for tissue variability .

Q. How can the short duration of action of this NMDA antagonist be exploited therapeutically, and what pharmacokinetic studies are needed?

  • Acute Indications : For stroke or seizures, design bolus dosing regimens in rodent models (e.g., intraperitoneal injection at 5–20 mg/kg) to match rapid onset/offset .
  • PK/PD Modeling : Conduct plasma half-life (t1/2t_{1/2}) and brain penetration studies using LC-MS/MS. Compare with phosphonic acid analogs to validate shorter duration .

Q. What in silico methods are suitable for predicting off-target interactions of this compound?

  • Molecular Docking : Use AutoDock Vina to screen against glutamate receptor subtypes (e.g., AMPA, kainate) to assess selectivity.
  • Machine Learning : Apply QSAR models trained on PubChem BioAssay data to predict toxicity (e.g., hERG inhibition) .

Q. How can researchers address solubility challenges in formulation studies for in vivo administration?

  • Co-Solvent Systems : Test combinations of PEG-400 and saline (e.g., 30:70 v/v) to enhance aqueous solubility.
  • Prodrug Design : Synthesize ester derivatives (e.g., methyl ester) to improve lipophilicity, followed by enzymatic hydrolysis in vivo .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (classified as H315/H319) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Q. How can structural analogs (e.g., BMS-8) inform SAR studies for optimizing NMDA receptor affinity?

  • Substituent Analysis : Compare the methylsulphonyl group with bromo/fluoro analogs (e.g., BMS-8) to evaluate electronic effects on receptor binding .
  • Piperidine Ring Modifications : Introduce sp3^3-hybridized substituents (e.g., 4-methyl) to assess steric hindrance using radioligand displacement assays .

Data Interpretation & Conflict Resolution

Q. How should researchers reconcile discrepancies between in vitro binding data and in vivo efficacy?

  • Tissue Penetration Studies : Measure brain-to-plasma ratios via microdialysis to confirm CNS bioavailability.
  • Metabolite Screening : Use HR-MS to identify active metabolites that may contribute to in vivo effects .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid
Reactant of Route 2
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1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid

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